N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3S/c1-27-21-19(13-12-18(22)20(21)23)28(25,26)24(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPYIQKHKBNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are typically applied.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce nitro groups onto the aromatic rings, while hydrolysis would yield the corresponding sulfonic acid and amine derivatives .
Scientific Research Applications
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzenesulfonamides
The target compound’s structure shares similarities with several documented analogs, differing primarily in the N-substituents and ring substituents. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparisons
*Calculated based on formula; experimental data unavailable in provided evidence.
Key Observations :
N-Substituent Impact :
- The N,N-dibenzyl groups in the target compound introduce significant steric bulk compared to the N-butyl or N-tert-butyl groups in analogs. This bulk may reduce solubility in polar solvents but enhance binding to hydrophobic targets (e.g., enzyme active sites) .
- N-tert-butyl analogs (e.g., BH50511 ) exhibit lower molecular weights (~312 vs. ~435), suggesting that dibenzyl substitution increases lipophilicity, which could influence pharmacokinetic properties in agrochemicals .
Ring Substituent Effects: The 3,4-dichloro-2-methoxy pattern is conserved in analogs like N-butyl and N-tert-butyl derivatives. Replacing 2-methoxy with 2-ethoxy (as in BH50512 ) introduces a larger alkoxy group, which may alter electronic distribution and steric interactions, affecting reactivity in substitution reactions.
Biological Activity
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a dichlorinated methoxybenzene structure, which enhances its chemical reactivity and biological interactions. The presence of the methoxy group and chlorine atoms contributes to its unique properties.
Chemical Structure
- Molecular Formula : CHClNOS
- Molecular Weight : 397.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, effectively inhibiting their activity.
- Protein Interactions : The compound can modulate receptor functions through π-π interactions facilitated by the aromatic rings.
These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer properties.
Enzyme Inhibition
Recent studies have shown that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. For example:
- Carbonic Anhydrase Inhibition : The compound has been tested for its ability to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. Results indicated a dose-dependent inhibition with an IC value in the micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated efficacy against several bacterial strains, suggesting potential applications in treating infections.
Case Studies
-
Study on Enzyme Inhibition :
- Researchers investigated the inhibitory effects of this compound on a panel of enzymes related to cancer metabolism.
- Results indicated that the compound significantly reduced the activity of these enzymes compared to control groups.
-
Antimicrobial Efficacy :
- A clinical study assessed the compound's effectiveness against resistant strains of bacteria.
- The findings revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-dibenzyl-3,4-dichlorobenzenesulfonamide | Lacks the methoxy group | Reduced enzyme inhibition |
| N,N-dibenzyl-2-methoxybenzenesulfonamide | Lacks chlorine atoms | Altered reactivity |
| N,N-dibenzyl-3,4-dichloro-2-methoxybenzamide | Contains an amide group instead of a sulfonamide | Different biological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
